REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[F:11].O>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[F:11]
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Name
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|
Quantity
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40.8 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)O)C=C1)F
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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150 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with magnetic stirring under Ar in an ice-H2O bath
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The cloudy solution was treated dropwise with borane-THF complex (1 M) (374 mL, 0.374 mol) over a 1 h period
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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maintaining the internal temperature at <10° C
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Type
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WAIT
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Details
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The reaction mixture was left
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Type
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TEMPERATURE
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Details
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cooled in an ice H2O bath
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Type
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CUSTOM
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Details
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The THF was removed on a rotary evaporator
|
Type
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CUSTOM
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Details
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the residue partitioned between EtOAc and H2O
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
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|
Type
|
product
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Smiles
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BrC1=C(C=C(CO)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |